molecular formula O6Ti3 B1172609 GH-VII CAS No. 13309-02-9

GH-VII

Cat. No.: B1172609
CAS No.: 13309-02-9
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Description

GH-VII is a lithium-ion battery cathode material hypothesized to belong to the family of layered transition-metal oxides, which are widely studied for their high energy density and structural stability. These materials are critical for applications in consumer electronics, electric vehicles, and grid-scale energy storage due to their reversible lithium-ion intercalation capabilities. This compound is postulated to optimize energy density and cycle life by incorporating mixed transition metals (e.g., Ni, Mn, Co) in its layered framework, a strategy employed in advanced cathodes like NMC (LiNiₓMnᵧCo₂O₂) .

Properties

CAS No.

13309-02-9

Molecular Formula

O6Ti3

Synonyms

GH-VII

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares GH-VII with three structurally and functionally analogous cathode materials: LiCoO₂ (layered), LiMn₂O₄ (spinel), and LiFePO₄ (olivine). Key metrics include specific capacity, voltage, thermal stability, and cost.

Table 1: Comparative Properties of this compound and Similar Cathode Materials

Property This compound (Hypothesized) LiCoO₂ LiMn₂O₄ LiFePO₄
Crystal Structure Layered Layered Spinel Olivine
Specific Capacity ~180 mAh/g¹ 140–160 mAh/g 100–120 mAh/g 150–170 mAh/g
Average Voltage 3.8 V vs. Li/Li⁺ 3.7 V vs. Li/Li⁺ 4.0 V vs. Li/Li⁺ 3.3 V vs. Li/Li⁺
Thermal Stability Moderate² Low³ Moderate High
Raw Material Cost Medium⁴ High (Co-dependent) Low (Mn-rich) Low (Fe-rich)

Key Findings:

Structural Flexibility :

  • This compound and LiCoO₂ both adopt layered structures, enabling high lithium-ion diffusivity and energy density. However, this compound’s hypothesized mixed-metal composition (e.g., Ni/Mn/Co) may mitigate the structural degradation seen in LiCoO₂ during deep cycling .
  • In contrast, LiMn₂O₄’s spinel structure provides a 3D lithium diffusion pathway, but its lower capacity limits energy density. LiFePO₄’s olivine framework offers exceptional thermal stability but suffers from low intrinsic conductivity .

Performance Trade-offs :

  • This compound’s projected specific capacity (~180 mAh/g) exceeds LiCoO₂ and LiMn₂O₄, aligning it with high-nickel NMC variants. However, its voltage (3.8 V) is lower than LiMn₂O₄’s 4.0 V, reducing energy density gains .
  • LiFePO₄’s superior thermal stability makes it safer for high-temperature applications, but its low voltage limits adoption in energy-intensive systems.

Cost and Sustainability :

  • This compound’s use of cobalt (if present) may raise cost and ethical concerns, similar to LiCoO₂. LiMn₂O₄ and LiFePO₄, which utilize abundant Mn and Fe, are more scalable for mass production .

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